molecular formula C5H4FNO2S B12975050 5-Fluoropyridine-3-sulfinic acid

5-Fluoropyridine-3-sulfinic acid

Cat. No.: B12975050
M. Wt: 161.16 g/mol
InChI Key: VVSDINRWGTZHHO-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-sulfinic acid (C₅H₄FNO₂S) is a fluorinated pyridine derivative featuring a sulfinic acid (-SO₂H) group at position 3 and a fluorine atom at position 5.

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

5-fluoropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9)

InChI Key

VVSDINRWGTZHHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-sulfinic acid typically involves the introduction of a sulfinic acid group to a fluoropyridine precursor. One common method is the electrophilic fluorination of pyridine derivatives, followed by sulfonation. The reaction conditions often involve the use of fluorinating agents such as F-TEDA-BF4 and sulfonating agents like sulfur dioxide or sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for 5-Fluoropyridine-3-sulfinic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoropyridine-3-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

The following table compares key structural analogs based on substituent positions and functional groups:

Compound Name Substituents (Position) Functional Group Molecular Formula Key Properties/Applications Reference
5-Fluoropyridine-3-sulfinic acid F (5), -SO₂H (3) Sulfinic acid C₅H₄FNO₂S Hypothesized as a reducing agent or intermediate in coupling reactions N/A
5-Methylpyridine-3-sulfonic acid CH₃ (5), -SO₃H (3) Sulfonic acid C₆H₇NO₃S Higher acidity (pKa ~1–2); used in detergents, catalysts
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride CF₃ (5), -SO₂Cl (2) Sulfonyl chloride C₆H₃ClF₃NO₂S Reactive intermediate for sulfonamide synthesis
2-Fluoro-5-(methylthio)pyridine F (2), -SCH₃ (5) Methylthio C₆H₆FNS Electron-donating group; agrochemical intermediates
5-Fluoropyridine-3-sulfonyl chloride F (5), -SO₂Cl (3) Sulfonyl chloride C₅H₃ClFNO₂S High reactivity in nucleophilic substitutions
2.2 Electronic and Steric Effects
  • Fluorine vs. Methyl/Trifluoromethyl: The fluorine atom at position 5 in 5-fluoropyridine-3-sulfinic acid exerts a strong electron-withdrawing effect, increasing the acidity of the sulfinic acid group compared to methyl-substituted analogs (e.g., 5-Methylpyridine-3-sulfonic acid) .
  • Sulfinic Acid vs. Sulfonic Acid/Sulfonyl Chloride :

    • Sulfinic acids (-SO₂H) are less acidic (pKa ~2–3) than sulfonic acids (-SO₃H, pKa ~1–2) but more acidic than thiols. They are prone to oxidation, forming sulfonic acids .
    • Sulfonyl chlorides (e.g., 5-Fluoropyridine-3-sulfonyl chloride) are highly reactive, enabling rapid derivatization into sulfonamides or esters, whereas sulfinic acids are more niche in applications like redox chemistry .
2.3 Reactivity and Stability
  • 5-Fluoropyridine-3-sulfinic acid : Likely less stable than sulfonic acids due to the lower oxidation state of sulfur. Fluorine’s inductive effect may stabilize the molecule against decomposition .
  • 5-Methylpyridine-3-sulfonic acid : High thermal stability and water solubility, making it suitable for industrial processes .
  • Sulfonyl Chlorides : Hydrolyze readily to sulfonic acids, limiting their shelf life but favoring stepwise synthesis .

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